Technical Monograph: 2,5-Diisopropylpyrazine (CAS 24294-83-5)
Technical Monograph: 2,5-Diisopropylpyrazine (CAS 24294-83-5)
This technical guide is structured to serve researchers and drug development professionals, moving beyond basic property listing to explore the synthetic utility, medicinal chemistry applications, and analytical validation of 2,5-Diisopropylpyrazine.
Bioactive Scaffolds & Synthetic Intermediates in Medicinal Chemistry
Executive Summary
2,5-Diisopropylpyrazine (C₁₀H₁₆N₂) is a dialkyl-substituted heterocyclic compound traditionally recognized in flavor chemistry for its earthy, roasted profiles.[1] However, in pharmaceutical research, it represents a critical lipophilic pyrazine scaffold . Its structural rigidity, combined with the steric bulk of isopropyl groups at the 2 and 5 positions, makes it a valuable model for studying hydrophobic interactions in ligand-protein binding and a precursor for generating complex pyrazine-based pharmacophores.
This guide details the physicochemical profile, biomimetic synthesis, and analytical protocols required for high-purity applications of 2,5-Diisopropylpyrazine.
Part 1: Chemical Architecture & Physicochemical Profile
The utility of 2,5-Diisopropylpyrazine in drug design stems from its ability to modulate LogP (lipophilicity) while maintaining a planar, electron-deficient aromatic core. The isopropyl substituents provide significant steric hindrance, protecting the ring nitrogens from rapid metabolic N-oxidation compared to less substituted analogues.
Table 1: Physicochemical Constants
| Property | Value | Relevance to Protocol |
| CAS Number | 24294-83-5 | Unique Identifier |
| Molecular Formula | C₁₀H₁₆N₂ | Stoichiometry calculations |
| Molecular Weight | 164.25 g/mol | Molarity determination |
| Boiling Point | ~212°C (at 760 mmHg) | High BP requires vacuum distillation for purification |
| Density | ~0.935 g/mL | Volumetric dosing in liquid handling |
| LogP (Predicted) | 3.1 - 3.4 | Indicates high membrane permeability; suitable for BBB penetration studies |
| Solubility | Ethanol, Chloroform, DMSO | Compatible with standard organic synthesis and bio-assay media |
| Appearance | Colorless to pale yellow liquid | Color change indicates oxidation (N-oxide formation) |
Part 2: Synthesis & Manufacturing Methodologies
For pharmaceutical applications, purity is paramount. While Maillard-type reactions (sugar + amine) yield pyrazines, they produce complex mixtures difficult to purify. The Biomimetic Dimerization Route is the superior method for generating high-purity 2,5-Diisopropylpyrazine, utilizing the chiral pool (L-Valine) to control substitution patterns.
Mechanism: The Valine-Valinal Pathway
The synthesis exploits the spontaneous dimerization of
DOT Diagram 1: Biomimetic Synthesis Pathway
Figure 1: The reaction flow from amino acid precursor to the final aromatic pyrazine, highlighting the critical oxidation step.
Detailed Experimental Protocol: Biomimetic Synthesis
Note: This protocol assumes standard Schlenk line techniques for handling air-sensitive intermediates.
Reagents:
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N-Cbz-L-Valine (Starting material)
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DIBAL-H (Diisobutylaluminum hydride)
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Pd/C (Palladium on Carbon)
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Methanol (MeOH) and Dichloromethane (DCM)
Step-by-Step Workflow:
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Reduction to Aldehyde:
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Dissolve N-Cbz-L-Valine in anhydrous DCM at -78°C.
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Add DIBAL-H dropwise (1.1 equivalents) to selectively reduce the ester/acid to the aldehyde (N-Cbz-Valinal).
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Critical Control: Do not over-reduce to the alcohol (Valinol). Monitor via TLC.
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Deprotection & Cyclization (One-Pot):
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Transfer the crude N-Cbz-Valinal to a hydrogenation vessel containing MeOH.
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Add 10% Pd/C catalyst.
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Introduce H₂ gas (1 atm) to remove the Cbz group.
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Reaction Logic: Upon deprotection, the free amino aldehyde is unstable and spontaneously dimerizes to form 2,5-diisopropyl-3,6-dihydropyrazine.
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Oxidative Aromatization:
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Once H₂ consumption ceases, expose the reaction mixture to air (or oxygen sparge) while stirring at room temperature for 3-5 hours.
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The dihydropyrazine intermediate oxidizes to the fully aromatic 2,5-Diisopropylpyrazine.
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Validation: The solution will shift from colorless to slight yellow.
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Purification:
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Filter off the Pd/C catalyst.
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Concentrate the filtrate under reduced pressure.
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Perform vacuum distillation (approx. 100°C at 20 hPa) to isolate the pure oil.
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Part 3: Medicinal Chemistry & Bio-Application
While 2,5-Diisopropylpyrazine is not a marketed drug itself, it serves as a high-value fragment in Fragment-Based Drug Discovery (FBDD).
Pharmacophore Features[2][3][4][5]
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Lipophilic Core: The pyrazine ring acts as a bioisostere for pyridine or benzene but with lower basicity (pKa ~0.6). This reduces non-specific binding to acidic plasma proteins.
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Steric Occlusion: The isopropyl groups at positions 2 and 5 create a "steric shield." In enzyme inhibitors, this prevents the rotation of the ring within a binding pocket, locking the molecule into a bioactive conformation (entropy reduction).
Biological Interaction (HSA Binding)
Research indicates that alkylpyrazines interact with Human Serum Albumin (HSA). The hydrophobic isopropyl chains facilitate binding to the Sudlow Site II on HSA. This property is used to model the distribution and transport of pyrazine-containing drugs.
DOT Diagram 2: Bio-Application Workflow
Figure 2: Logical flow for utilizing 2,5-Diisopropylpyrazine in drug discovery pipelines.
Part 4: Analytical Validation & Safety
Quality Control Protocol (GC-MS)
To distinguish 2,5-Diisopropylpyrazine from its 2,6-isomer (a common impurity in non-selective synthesis), Gas Chromatography-Mass Spectrometry is required.
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Column: HP-5MS or DB-Wax (polar columns separate isomers better).
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Oven Program: 60°C (2 min)
5°C/min 240°C. -
Identification: Look for the molecular ion peak
and the base peak at (loss of an isopropyl group).
Safety Handling
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Hazard: Combustible liquid. Irritant to eyes and skin.
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Storage: Store under inert gas (Argon/Nitrogen) to prevent N-oxide formation, which alters bioactivity and odor profile.
References
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Organic & Biomolecular Chemistry . (2010). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis. Royal Society of Chemistry. Retrieved from [Link]
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The Good Scents Company . (n.d.). 2,5-Diisopropylpyrazine.[1][2][3] Retrieved from [Link]
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National Institutes of Health (PubMed) . (2017). 2,5-Diketopiperazines in food and beverages: Taste and bioactivity. Retrieved from [Link]
